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Compound of Interest

Compound Name: (S)-1-(4-Methoxyphenyl)ethanol

Cat. No.: B073567

A comprehensive analysis of the spectroscopic data for (S)-1-(4-Methoxyphenyl)ethanol is
presented for researchers, scientists, and professionals in drug development. This guide details
the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The empirical formula for (S)-1-(4-Methoxyphenyl)ethanol is CoH1202, with a molecular
weight of 152.19 g/mol .[1][2][3] The spectroscopic data provides a detailed fingerprint of its
chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to elucidate the carbon-hydrogen framework of a
molecule.

IH NMR Data

The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The
data presented was acquired in deuterated chloroform (CDCIs).
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13C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule. The spectrum was obtained in deuterated chloroform (CDCIs).[4]

Chemical Shift (8) ppm Assighment

159.0 Ar-C (-OCHs)

138.0 Ar-C (-CH(OH)CHs)

126.6 Ar-CH (ortho to -CH(OH)CHs)
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70.0 -CH(OH)

55.3 -OCHs

25.0 -CHs

Infrared (IR) Spectroscopy
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IR spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies.

Wavenumber (cm~?) Intensity Assignment
3363 Strong, Broad O-H stretch (alcohol)
3030-3000 Medium Aromatic C-H stretch
2965-2850 Medium Aliphatic C-H stretch
1605, 1510 Strong C=C stretch (aromatic ring)
1245 Strong C-O stretch (aryl ether)
C-O stretch (secondary
1084 Strong
alcohol)
p-substituted benzene C-H
836 Strong

bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. The data presented is from Gas Chromatography-Mass
Spectrometry (GC-MS) with Electron lonization (El).[1]

m/z Relative Intensity (%) Proposed Fragment

152 ~20 [M]* (Molecular lon)

137 100 [M - CHs]*

109 ~45 [M - CHs - COJ* or [C7HsO]*
77 ~15 [CeHs]*

43 ~40 [CHsCOJ*

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
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NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of (S)-1-(4-Methoxyphenyl)ethanol is
dissolved in about 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

'H NMR Acquisition: The *H NMR spectrum is recorded on a 400 MHz or 600 MHz
spectrometer.[5] Standard acquisition parameters include a spectral width of 16 ppm, a
relaxation delay of 1 second, and 16 to 32 scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: The 13C NMR spectrum is recorded on the same spectrometer at a
frequency of 100 MHz or 150 MHz. A proton-decoupled pulse sequence is used. A spectral
width of 240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (typically
512 to 1024) are used to obtain a spectrum with adequate signal intensity.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS
signal at 0.00 ppm for both *H and *3C spectra.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (FTIR-ATR): A small drop of neat (S)-1-(4-Methoxyphenyl)ethanol is
placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an
FTIR spectrometer.[1]

Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm~*. Typically, 16
or 32 scans are co-added at a resolution of 4 cm~1 to improve the signal-to-noise ratio. A
background spectrum of the clean ATR crystal is recorded prior to the sample measurement
and automatically subtracted.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum, which is typically displayed in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS) Protocol
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e Sample Introduction (GC-MS): A dilute solution of (S)-1-(4-Methoxyphenyl)ethanol in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas
Chromatograph (GC) equipped with a capillary column (e.g., a nonpolar
dimethylpolysiloxane-based column). The GC oven temperature is programmed to ramp up
to ensure separation from any impurities.

« lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer, which is typically operated in Electron lonization (ElI) mode with a standard
electron energy of 70 eV.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (S)-1-(4-Methoxyphenyl)ethanol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

